molecular formula C9H8ClNO3S B8803744 1-formyl-2,3-dihydro-1H-indole-5-sulfonyl chloride

1-formyl-2,3-dihydro-1H-indole-5-sulfonyl chloride

Cat. No.: B8803744
M. Wt: 245.68 g/mol
InChI Key: CBFKYLBXAGYDRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 1-formylindoline-5-sulfonyl chloride involves several steps. One common method includes the reaction of indoline derivatives with sulfonyl chlorides under controlled conditions. The reaction typically requires a base to facilitate the nucleophilic attack by the indoline derivative on the sulfonyl chloride . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-formyl-2,3-dihydro-1H-indole-5-sulfonyl chloride undergoes various chemical reactions, including:

Properties

Molecular Formula

C9H8ClNO3S

Molecular Weight

245.68 g/mol

IUPAC Name

1-formyl-2,3-dihydroindole-5-sulfonyl chloride

InChI

InChI=1S/C9H8ClNO3S/c10-15(13,14)8-1-2-9-7(5-8)3-4-11(9)6-12/h1-2,5-6H,3-4H2

InChI Key

CBFKYLBXAGYDRS-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=C1C=C(C=C2)S(=O)(=O)Cl)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 17% (w/w) solution of N-formylindoline in 1,2-dichloroethane (100 g, 680 mmol) was cooled to 5° C., treated with chlorosulfonic acid (90.4 mmol, 1.35 mol) at a rate which kept the internal temperature <25° C., heated to 70° C., treated with thionyl chloride (99.2 mL, 1.35 mol), and stirred for 2 hours. The mixture was cooled to 5° C., quenched with water (1.0 L) at a rate which kept the internal temperature <25° C., warmed to 10° C., diluted with heptane (1.0 L), and stirred for 30 minutes. The resulting precipitate was filtered, washed with water (6×1 L) until the filtrate pH was 4.5, washed with heptane, and partially dried under vacuum at 40° C. to provide the desired product (solid assay for 157 g (94%) of 1-formyl-5-indolinesulfonyl chloride. The product was used directly in the next step without further purification.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
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90.4 mmol
Type
reactant
Reaction Step Two
Quantity
99.2 mL
Type
reactant
Reaction Step Three

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